4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
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Overview
Description
4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound features a pyrimidine ring substituted with a 2-fluorophenyl group at the 4-position and a 4-nitrophenyl group at the 6-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-fluorobenzaldehyde with 4-nitrobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Reduction: 4-(2-Fluorophenyl)-6-(4-aminophenyl)pyrimidin-2-amine.
Oxidation: Corresponding oxides or hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine and nitro groups can influence its binding affinity and specificity, leading to unique pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- 4-(2-Bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- 4-(2-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
Uniqueness
4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2/c17-13-4-2-1-3-12(13)15-9-14(19-16(18)20-15)10-5-7-11(8-6-10)21(22)23/h1-9H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLQTNJLBUPEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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